molecular formula C14H13NO4S B1331643 N-Phenyl-N-(phenylsulfonyl)glycine CAS No. 59724-82-2

N-Phenyl-N-(phenylsulfonyl)glycine

Cat. No.: B1331643
CAS No.: 59724-82-2
M. Wt: 291.32 g/mol
InChI Key: XDJLYGOCDZDEIK-UHFFFAOYSA-N
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Description

N-Phenyl-N-(phenylsulfonyl)glycine is an organic compound with the molecular formula C14H13NO4S This compound is characterized by the presence of a glycine backbone substituted with a phenyl group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N-(phenylsulfonyl)glycine can be synthesized through several methods. One common approach involves the reaction of glycine with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

    Reaction of Glycine with Phenylsulfonyl Chloride: Glycine reacts with phenylsulfonyl chloride in an aqueous medium, facilitated by a base like sodium hydroxide, to form N-phenylsulfonylglycine.

    Substitution Reaction: The N-phenylsulfonylglycine is then reacted with aniline (phenylamine) under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(phenylsulfonyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The phenyl and phenylsulfonyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl and phenylsulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-Phenyl-N-(phenylsulfonyl)glycine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and protein binding studies.

Medicine

This compound has potential applications in medicinal chemistry. Researchers explore its derivatives for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which N-Phenyl-N-(phenylsulfonyl)glycine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylglycine: Similar in structure but lacks the phenylsulfonyl group.

    N-(Phenylsulfonyl)glycine: Contains the phenylsulfonyl group but lacks the additional phenyl group.

    Phenylglycine: An isomer with the formula C6H5CH(NH2)CO2H.

Uniqueness

N-Phenyl-N-(phenylsulfonyl)glycine is unique due to the presence of both phenyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its similar compounds.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-14(17)11-15(12-7-3-1-4-8-12)20(18,19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJLYGOCDZDEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357188
Record name 2-[N-(benzenesulfonyl)anilino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59724-82-2
Record name 2-[N-(benzenesulfonyl)anilino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

7.7 Parts of N-phenylglycine and 5 parts of sodium hydroxide are dissolved in 30 parts of water. Into the resulting solution, 5 parts of chloroform containing 10 parts of benzenesulfonyl chloride is dropped with stirring. After the dropping, the resulting mixture is stirred at room temperature for 4 hours and then at 50° C. for 30 minutes. Subsequently, the aqueous layer is separated from the reaction mixture and then acidified with hydrochloric acid to form an oily substance. By rubbing on the inner wall of a flask with spatula, crystallized products are formed. The crystals are recrystallized from a mixed solvent comprising methanol and water to obtain 4.2 parts of N-benzenesulfonyl-N-phenylglycine, m.p. 166°-167° C.
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